O-succinyl-L-homoserine
Overview
Description
O-succinyl-L-homoserine is a homoserine derivative . It is an intermediate in the biosynthesis of methionine in Escherichia coli and Salmonella typhimurium . It is also a crucial precursor of L-methionine biosynthesis in microorganisms .
Synthesis Analysis
The synthesis of O-succinyl-L-homoserine involves the enzyme homoserine O-succinyltransferase . This enzyme catalyzes the chemical reaction between succinyl-CoA and L-homoserine to produce CoA and O-succinyl-L-homoserine . In E. coli, the metJ and metI genes were deleted to obtain a strain capable of producing OSH with high yield .Molecular Structure Analysis
The chemical formula of O-succinyl-L-homoserine is C8H13NO6 . Its exact mass is 219.07 and its molecular weight is 219.193 .Chemical Reactions Analysis
O-succinyl-L-homoserine can be converted to L-methionine by the enzyme O-succinyl-L-homoserine sulfhydrylase . It is also a potential platform chemical for the production of C4 chemicals .Physical And Chemical Properties Analysis
O-succinyl-L-homoserine is a white powder . It has a storage temperature of -20°C .Scientific Research Applications
OSH as a Platform Chemical
OSH is highlighted as an important platform chemical for the production of various C4 chemicals such as succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol. Research emphasizes the genetic manipulation of Escherichia coli to increase OSH productivity, demonstrating its central role in biotechnological applications aimed at producing bulk chemicals from renewable resources. The enhanced production of OSH in engineered strains involves strategic deletions and overexpressions within the metabolic pathways, aiming to increase the supply of precursor succinyl-CoA and direct metabolic flux towards OSH biosynthesis for higher yield (Peng Liu et al., 2020; Kuk-Ki Hong et al., 2014).
Enzymatic Studies and Metabolic Engineering
Homoserine trans-succinylase, a key enzyme in methionine biosynthesis in E. coli, demonstrates the precise biochemical processes where OSH acts as a substrate. Studies have elucidated the enzyme's active site and provided insights into the regulation of this pathway, which is tightly controlled due to its significance in bacterial metabolism. These findings support the development of engineered strains for improved OSH production, focusing on the balance between enzyme activity, stability, and substrate specificity (R. Rosen et al., 2004; Jian-Feng Huang et al., 2018).
Biotechnological Production and Characterization
Advancements in the biotechnological production of OSH have been made through metabolic engineering strategies that optimize the metabolic pathways in E. coli. These strategies include the deletion of genes encoding transcriptional repressors and transporters, overexpression of key enzymes to enhance the metabolic flux from aspartate to OSH, and attenuation of feedback inhibition mechanisms. The highest reported OSH yield to date highlights the potential of these engineered strains for large-scale production, providing a detailed understanding of the productive properties and effects of additives on fermentation processes (Wen-Yuan Zhu et al., 2021).
Safety And Hazards
Future Directions
O-succinyl-L-homoserine is a promising platform chemical for the production of C4 chemicals with huge market potential . It can be produced by fermentation from glucose . The production of O-succinyl-L-homoserine through chemical method or the current engineering strain is difficult and not optimal, and thereby much attention has been paid to its tremendous demand used in various fields .
properties
IUPAC Name |
(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISQJGXJIDKDJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164192 | |
Record name | O-Succinylhomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-succinyl-L-homoserine | |
CAS RN |
1492-23-5 | |
Record name | O-Succinylhomoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1492-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Succinylhomoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Succinylhomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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